molecular formula C28H56O15 B3022446 m-PEG13-acid CAS No. 2170098-33-4

m-PEG13-acid

Cat. No. B3022446
CAS RN: 2170098-33-4
M. Wt: 632.7 g/mol
InChI Key: RQQVDBLIIIQXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG13-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of m-PEG13-acid .


Molecular Structure Analysis

The molecular formula of m-PEG13-acid is C28H56O15 . It has a molecular weight of 632.7 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This reaction is a key step in the use of m-PEG13-acid as a linker in various applications .


Physical And Chemical Properties Analysis

M-PEG13-acid has a molecular weight of 632.7 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Drug Delivery Systems

m-PEG13-acid serves as an excellent building block for drug delivery systems. Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media. Researchers can conjugate m-PEG13-acid to drug molecules, creating prodrugs or targeted drug carriers. The terminal carboxylic acid group reacts with primary amine groups (using activators like EDC or HATU) to form stable amide bonds. These conjugates improve drug bioavailability, reduce toxicity, and enable site-specific drug release .

Mechanism of Action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These groups are found in various biomolecules, making them a broad target for the compound.

Mode of Action

m-PEG13-acid contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond, allowing the compound to attach to its target .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of m-PEG13-acid is currently limited. The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of m-PEG13-acid can be influenced by various environmental factors. For instance, the presence of activators like EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests it may be more effective in such environments .

Safety and Hazards

M-PEG13-acid should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling m-PEG13-acid . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG13-acid

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